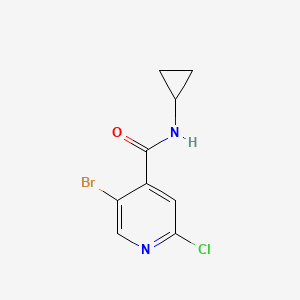
4-Ethoxy-1-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-fluoro-2-iodobenzene is a chemical compound with the molecular formula C8H8FIO. It has a molecular weight of 266.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific reactions involving this compound are not available, similar compounds like 1-fluoro-2-iodobenzene are used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 266.05 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
4-Ethoxy-1-fluoro-2-iodobenzene has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, this compound has been studied for its potential role in the synthesis of optically active compounds, which can be used in the production of chiral drugs. Additionally, this compound has been used in the synthesis of heterocyclic compounds, which are important in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-fluoro-2-iodobenzene is not fully understood. However, it is believed that the reaction of 4-ethoxybenzene with 1-fluoro-2-iodobromomethane involves an electrophilic aromatic substitution reaction, in which the 4-ethoxybenzene acts as the electrophile and the 1-fluoro-2-iodobromomethane acts as the nucleophile. This reaction results in the formation of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some antifungal and antibacterial properties, as well as some anti-inflammatory effects. Additionally, this compound has been studied for its potential role in the synthesis of optically active compounds, which could have applications in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Ethoxy-1-fluoro-2-iodobenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has a relatively low toxicity and is not flammable. However, there are some limitations to its use. This compound is a volatile liquid, and therefore must be handled with care. Additionally, the reaction of this compound with other compounds can produce toxic byproducts, and therefore must be carefully monitored.
Orientations Futures
There are a number of potential future directions for the use of 4-Ethoxy-1-fluoro-2-iodobenzene. It could be used as a starting material in the synthesis of other compounds, such as optically active compounds, heterocyclic compounds, and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, this compound could be studied for its potential role in the synthesis of new drugs and other compounds.
Méthodes De Synthèse
4-Ethoxy-1-fluoro-2-iodobenzene can be synthesized through a number of methods, including the Friedel-Crafts alkylation of 4-ethoxybenzene with 1-fluoro-2-iodobromomethane. This method involves the reaction of the 4-ethoxybenzene with 1-fluoro-2-iodobromomethane in the presence of an acid catalyst, such as aluminum chloride. An alternative method involves the reaction of 4-ethoxybenzene with 1-fluoro-2-iodoethane in the presence of a base catalyst, such as potassium hydroxide.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-1-fluoro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGINDFCWORIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)



